BenchChemオンラインストアへようこそ!

GSK2188931B

Cardiac remodeling sEH inhibition Myocardial infarction

Select GSK2188931B for robust in vivo anti-remodeling studies. Unlike other sEH inhibitors lacking comprehensive in vivo validation, this tool compound uniquely demonstrates a statistically significant improvement in left ventricular ejection fraction (43% vs. 30% vehicle; P<0.01) and a 41% reduction in non-infarct collagen I in a post-MI rat model. Its neutral effect on systolic blood pressure (P>0.05) isolates direct cardiac effects, avoiding confounding hemodynamic variables. Ideal as a reference standard for novel sEH inhibitor characterization. Limited human PK data reinforces its role as a translational benchmark. Custom synthesis; plan 2-4 months lead time.

Molecular Formula C19H22BrF3N6O2
Molecular Weight 503.32
Cat. No. B1191767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2188931B
SynonymsGSK2188931B;  GSK 2188931B;  GSK-2188931B;  GSK-2188931;  GSK 2188931;  GSK2188931.; N-(4-bromo-2-(trifluoromethoxy)benzyl)-1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidine-4-carboxamide
Molecular FormulaC19H22BrF3N6O2
Molecular Weight503.32
Structural Identifiers
SMILESO=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

GSK2188931B: A Potent sEH Inhibitor with Documented Post-MI Anti-Remodeling Efficacy


GSK2188931B is a synthetic small-molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory and cardioprotective epoxyeicosatrienoic acids (EETs) into less active diols [1]. Unlike many sEH inhibitors that lack comprehensive in vivo validation, GSK2188931B has been characterized in a rat myocardial infarction (MI) model, demonstrating statistically significant improvements in left ventricular ejection fraction and reductions in cardiac fibrosis [1].

Why Generic sEH Inhibitors Cannot Substitute for GSK2188931B in Post-MI Remodeling Studies


Generic substitution among sEH inhibitors is not scientifically valid due to marked differences in in vivo efficacy, pharmacokinetic profiles, and target engagement duration. For example, while GSK2256294 demonstrates sustained sEH inhibition in humans [1], it lacks published in vivo efficacy data in cardiac remodeling models. Conversely, GSK2188931B provides robust, quantifiable anti-remodeling benefits in a post-MI rat model but has limited human PK data [2]. These divergent profiles preclude interchangeability for research requiring specific phenotypic outcomes.

Quantitative Differentiation: GSK2188931B Versus Key sEH Inhibitor Comparators


In Vivo Functional Improvement: LV Ejection Fraction Post-MI

In a rat model of myocardial infarction, oral administration of GSK2188931B (80 mg/kg/day) for 5 weeks significantly improved left ventricular ejection fraction compared to vehicle control. Specifically, ejection fraction increased from 30 ± 2% in MI+Vehicle rats to 43 ± 2% in MI+GSK2188931B rats (P<0.01) [1]. In contrast, GSK2256294, while demonstrating potent sEH inhibition in humans, has no published in vivo data in cardiac remodeling models [2].

Cardiac remodeling sEH inhibition Myocardial infarction

Anti-Fibrotic Efficacy: Quantified Reduction in Cardiac Fibrosis Markers

GSK2188931B significantly attenuated collagen deposition in both non-infarct and peri-infarct zones post-MI. In the non-infarct zone, collagen I area was reduced from 5.06 ± 0.58% in vehicle-treated rats to 2.97 ± 0.34% in GSK2188931B-treated rats (P<0.05). In the peri-infarct zone, collagen I decreased from 10.51 ± 0.64% to 7.77 ± 0.57% (P<0.05) [1]. Comparable in vivo fibrosis data are not available for GSK2256294 or TPPU [2].

Fibrosis Collagen Cardiac remodeling

Human PK and Target Engagement: Comparator GSK2256294 Profile

While GSK2188931B lacks published human PK data, the structurally related sEH inhibitor GSK2256294 exhibits a human plasma half-life of 25–43 hours and dose-dependent sEH enzyme inhibition from 41.9% (2 mg) to 99.8% (20 mg) [1]. This comparator profile provides a benchmark for anticipated human PK behavior but underscores that GSK2188931B's validated in vivo efficacy in cardiac models is a distinct asset not shared by GSK2256294 [2].

Pharmacokinetics Target engagement Human translation

In Vitro Potency: Lack of Publicly Reported IC50 for GSK2188931B

No quantitative IC50 or Ki value for GSK2188931B is available in the public domain [1]. In contrast, TPPU (a commonly used sEH inhibitor) exhibits an IC50 of 44 nM in recombinant enzyme assays [2]. This data gap underscores that potency-based selection is not feasible for GSK2188931B; instead, its differentiation rests on documented in vivo functional and anti-fibrotic outcomes.

Enzyme inhibition IC50 Potency

Hemodynamic Neutrality: No Effect on Systolic Blood Pressure

GSK2188931B improved cardiac function without affecting systolic blood pressure in the rat MI model (P>0.05 vs. vehicle) [1]. This contrasts with some sEH inhibitors that may lower blood pressure as a primary mechanism [2]. Hemodynamic neutrality is a valuable attribute for studies focused on direct cardiac remodeling effects.

Blood pressure Safety Cardiac remodeling

Optimized Research Applications for GSK2188931B Based on Validated Efficacy


Post-Myocardial Infarction Cardiac Remodeling Studies

Use GSK2188931B as a tool compound in rodent MI models to evaluate sEH inhibition-mediated improvements in left ventricular function and fibrosis. The compound's validated in vivo efficacy (43% ejection fraction vs. 30% in vehicle; P<0.01) and anti-fibrotic effects (41% reduction in non-infarct collagen I) provide a robust phenotypic readout [1].

Mechanistic Studies of sEH-Dependent Fibrosis and Inflammation

Employ GSK2188931B in in vitro assays using primary cardiac fibroblasts or monocytes to dissect sEH's role in TGFβ- or LPS-stimulated collagen synthesis and TNFα expression. The compound reduces these markers in a statistically significant manner (P<0.05) [1].

Comparative Pharmacology: Benchmarking New sEH Inhibitors

Utilize GSK2188931B as a reference standard for in vivo anti-remodeling efficacy when characterizing novel sEH inhibitors. Its documented functional and histological outcomes provide a benchmark for efficacy, while its lack of human PK data highlights the need for translational studies [1].

Studies Requiring Hemodynamic Independence

Select GSK2188931B for experiments where changes in blood pressure could confound interpretation of cardiac remodeling. Its neutral effect on systolic blood pressure (P>0.05) allows isolation of direct cardiac effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2188931B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.